molecular formula C18H22N2 B12479922 2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine

2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B12479922
M. Wt: 266.4 g/mol
InChI Key: FRYSDRKYEWCWRS-UHFFFAOYSA-N
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Description

2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a complex organic compound with a unique structure that includes a tetrahydroquinoline core substituted with methyl groups and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine typically involves the reaction of 2,6-dimethyl aniline with 4-methylbenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired tetrahydroquinoline derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, fully saturated amines, and various substituted tetrahydroquinoline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethyl-N-(2-methylphenyl)-4-pyrimidinamine hydrochloride
  • 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide
  • 2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydro-1(2H)-quinolinyl}(4-methoxyphenyl)methanone

Uniqueness

Compared to similar compounds, 2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine is unique due to its specific substitution pattern and the presence of a tetrahydroquinoline core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine

InChI

InChI=1S/C18H22N2/c1-12-4-7-15(8-5-12)20-18-11-14(3)19-17-9-6-13(2)10-16(17)18/h4-10,14,18-20H,11H2,1-3H3

InChI Key

FRYSDRKYEWCWRS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(N1)C=CC(=C2)C)NC3=CC=C(C=C3)C

Origin of Product

United States

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